molecular formula C20H16O6 B579104 Gadain CAS No. 15914-41-7

Gadain

Cat. No. B579104
CAS RN: 15914-41-7
M. Wt: 352.342
InChI Key: CMJGAYUQSLJSCR-IJENKCAZSA-N
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Description

Gadain is a natural product found in Justicia hyssopifolia and Jatropha gossypiifolia with data available.

Scientific Research Applications

2. Genetic Algorithm in Neural Network Design Genetic algorithms have been effectively used to optimize neural network structures in scientific research, combining the characteristics of genetic algorithms and neural networks to reduce computational complexity in artificial intelligence applications. This approach has shown promising results in experimental setups (Öztürk, 2003).

3. Wireless Sensor Network Optimization Research on wireless sensor networks (WSNs), a focus area due to its potential applications across various fields, has seen the implementation of genetic algorithms for optimal sensor placement. This method has proven to be more efficient than previous heuristic algorithms in minimizing the number of sensors required (Xu & Yao, 2006).

4. Traditional Knowledge in Scientific Research In the realm of tropical ecology, traditional knowledge has been crucial in guiding scientific research, especially in understanding complex ecological interactions. For instance, studies on the autecology of Aquilaria in Indonesian Borneo have highlighted how traditional knowledge can fill gaps in scientific understanding and identify critical research needs (Donovan & Puri, 2004).

5. Gene Regulatory Network Inference In the field of systems biology, the continuous-time Gaussian process dynamical model has been introduced to infer gene regulatory networks from time series data, addressing challenges due to low sampling frequency. This research is pivotal in revealing genetic interactions and understanding genetic mechanisms behind observable phenotypes (Aalto et al., 2018).

properties

CAS RN

15914-41-7

Product Name

Gadain

Molecular Formula

C20H16O6

Molecular Weight

352.342

IUPAC Name

(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one

InChI

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6-/t14-/m1/s1

InChI Key

CMJGAYUQSLJSCR-IJENKCAZSA-N

SMILES

C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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